

Toxicological Properties of 3-(4-Chlorophenoxy)propanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	3-(4-Chlorophenoxy)propanenitrile
CAS No.:	46125-42-2
Cat. No.:	B1360037

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Executive Summary

3-(4-Chlorophenoxy)propanenitrile (CAS: 46125-42-2) is a functionalized nitrile ether widely utilized as a chemical intermediate in the synthesis of fungicides, pharmaceuticals (e.g., chromanones), and agrochemicals.[1] Its toxicological profile is distinct from simple aliphatic nitriles due to the steric and electronic influence of the 4-chlorophenoxy moiety.

This guide provides a rigorous analysis of its physicochemical properties, metabolic fate, and toxicodynamics. Unlike lower molecular weight nitriles (e.g., propionitrile) which are acutely fatal due to rapid cyanide release, **3-(4-Chlorophenoxy)propanenitrile** exhibits a toxicity profile dominated by irritation, metabolic activation to chlorophenoxy acids, and delayed systemic toxicity targeting the liver and kidneys.

Chemical Identity & Physicochemical Determinants[2][3][4][5]

The toxicity of this compound is governed by its lipophilicity and the stability of the ether linkage.

Property	Data	Toxicological Implication
CAS Number	46125-42-2	Unique identifier for regulatory tracking.
IUPAC Name	3-(4-Chlorophenoxy)propanenitrile	Defines structure: Chlorophenoxy ring + Ethyl spacer + Nitrile.
Molecular Formula	C ₉ H ₈ ClNO	MW: 181.62 g/mol .
LogP (Predicted)	-2.3 – 2.5	Moderate lipophilicity; indicates high potential for dermal absorption and blood-brain barrier penetration.
Physical State	Crystalline Solid / Liquid (dep. on purity)	Low volatility reduces inhalation risk compared to smaller nitriles, but dust/aerosol remains hazardous.
Solubility	Low in water; High in organic solvents	Requires organic co-solvents (DMSO, Ethanol) for in vitro assays; bioaccumulates in lipid-rich tissues.

Toxicokinetics (ADME)

Understanding the metabolic bifurcation of the nitrile group is critical for predicting toxicity. The compound undergoes two competing pathways: Oxidative Dealkylation (Bioactivation) and Hydrolysis (Detoxification).

Metabolic Pathways

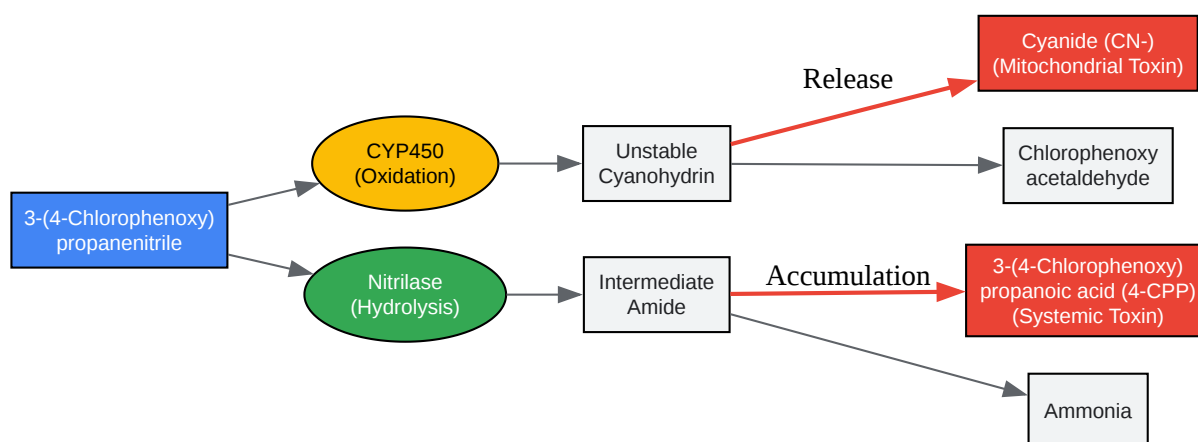
- Cytochrome P450 Oxidation (CYP2E1/CYP3A4):

- Hydroxylation at the

-carbon (adjacent to the nitrile) yields an unstable cyanohydrin.
- Result: Spontaneous decomposition releases Cyanide (CN⁻) and 3-(4-chlorophenoxy)acetaldehyde.
- Risk:[2][3] Acute mitochondrial inhibition (histotoxic hypoxia).
- Nitrilase/Nitrile Hydratase Hydrolysis:
 - Enzymatic hydrolysis of the nitrile to an amide, then to the carboxylic acid.
 - Result: Formation of 3-(4-Chlorophenoxy)propanoic acid (4-CPP) and Ammonia.
 - Risk:[2][3] 4-CPP is a structural analog of chlorophenoxy herbicides (e.g., Mecoprop), known to cause peroxisome proliferation and renal tubular necrosis.

Pathway Visualization

The following diagram illustrates the critical metabolic divergence.



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Caption: Metabolic bifurcation showing the competition between acute cyanide release (oxidative) and systemic acid accumulation (hydrolytic).

Toxicodynamics & Hazard Profile

Acute Toxicity[6]

- Primary Hazard:Irritant (Skin/Eye/Respiratory). The compound is classified under GHS as causing skin irritation (H315) and serious eye irritation (H319).[2]
- Acute Systemic: Unlike small aliphatic nitriles (e.g., acetonitrile), the bulky phenoxy group slows enzymatic access, likely reducing the rate of cyanide release. However, ingestion can still lead to "delayed" cyanide poisoning symptoms (weakness, hypoxia, convulsions) as the molecule is metabolized.
- LD50 Estimates:
 - Oral (Rat): Predicted > 500 mg/kg (Category 4).
 - Dermal:[4][5][6] High absorption potential; systemic effects possible upon prolonged contact.

Chronic Toxicity (Target Organs)

Chronic exposure is driven by the accumulation of the acid metabolite (4-CPP).

- Kidney: The primary excretion route for chlorophenoxy acids. High doses cause organic ion transport saturation, leading to tubular necrosis.
- Liver: Chlorophenoxy compounds are known peroxisome proliferators in rodents (PPAR activation), leading to hepatomegaly and enzyme elevation.
- Genotoxicity: Chlorophenoxy herbicides are classified as Group 2B (Possibly Carcinogenic) by IARC.[7] While specific data for this nitrile is limited, it should be handled as a potential weak genotoxin.[7]

Experimental Protocols for Toxicity Assessment

To validate the toxicity of **3-(4-Chlorophenoxy)propanenitrile** in a research setting, the following tiered approach is recommended.

Protocol: In Vitro Metabolic Stability & Cyanide Release

Objective: Quantify the rate of bioactivation to cyanide vs. hydrolysis.

- Microsomal Incubation:
 - Incubate 10 μM compound with human liver microsomes (HLM) + NADPH (1 mM) in phosphate buffer (pH 7.4).
 - Control: HLM without NADPH (measures non-oxidative hydrolysis).
- Cyanide Detection:
 - Aliquot samples at 0, 15, 30, 60 min.
 - Derivatize with naphthalene-2,3-dialdehyde and taurine.
 - Readout: Fluorescence (Ex 418 nm / Em 460 nm).
- Metabolite Profiling:
 - Quench reaction with ice-cold acetonitrile.
 - Analyze supernatant via LC-MS/MS.
 - Target Ions: Parent (181 m/z), Acid Metabolite (200 m/z, negative mode).

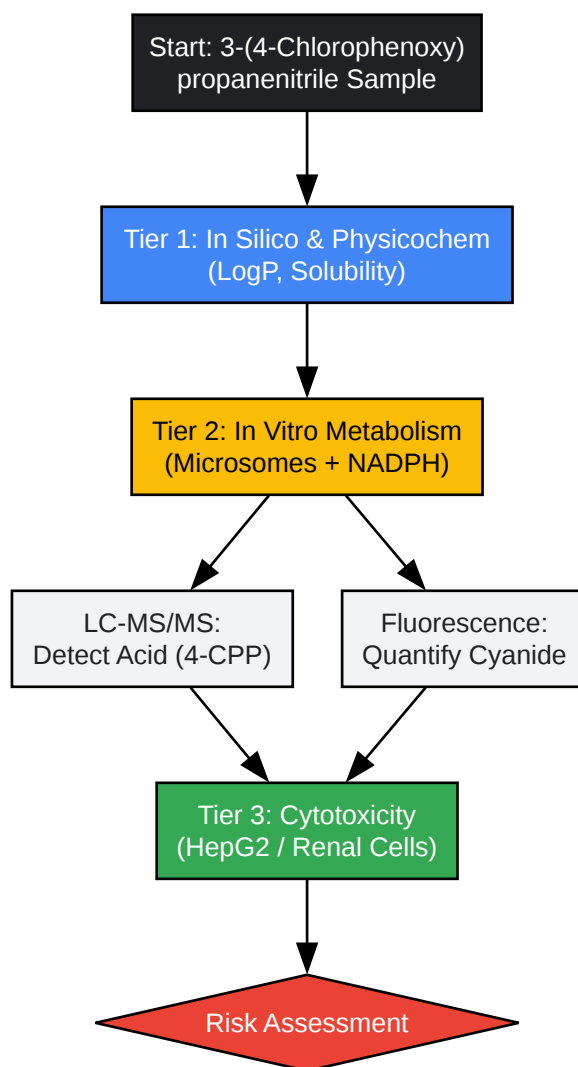
Protocol: Cytotoxicity (MTT Assay)

Objective: Determine IC₅₀ in metabolically active cells (e.g., HepG2).

- Seed HepG2 cells (10,000/well) in 96-well plates; allow 24h adhesion.
- Treat with serial dilutions (1 μM – 1000 μM) for 24h and 48h.
- Add MTT reagent; incubate 4h. Solubilize formazan with DMSO.
- Data Analysis: Plot % Viability vs. Log[Concentration].

- Interpretation: A steep drop in viability suggests acute mitochondrial toxicity (cyanide effect). A gradual decline suggests cellular stress (acid metabolite effect).

Experimental Workflow Diagram



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Caption: Step-wise experimental workflow for characterizing the toxicological profile.

Safety & Handling (GHS Standards)

Based on the structural class and available data, the following safety standards are mandatory.

- Signal Word:WARNING

- Hazard Statements:
 - H302+H312: Harmful if swallowed or in contact with skin.
 - H315: Causes skin irritation.[8][2][9]
 - H319: Causes serious eye irritation.[2][5][6]
- PPE Requirements:
 - Gloves: Nitrile rubber (min 0.11 mm thickness) or Viton for prolonged handling.
 - Respiratory:[8][2] P95/P100 particulate filter if dust/aerosol is generated.
 - Engineering Controls: Use only in a chemical fume hood to prevent inhalation of potential cyanide vapors during heating or acidic hydrolysis.

References

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- To cite this document: BenchChem. [Toxicological Properties of 3-(4-Chlorophenoxy)propanenitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1360037/docs#toxicological-properties-of-3-4-chlorophenoxy-propanenitrile-a-technical-guide>]

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